2-(Octanoylamino)benzoic acid
Overview
Description
N-octanoylanthranilic acid is an amidobenzoic acid resulting from the formal condensation of the carboxy group of octanoic acid with the amino group of anthranilic acid. It derives from an anthranilic acid and an octanoic acid. It is a conjugate acid of a N-octanoylanthranilate.
Scientific Research Applications
1. Use in Food Industry and Environmental Distribution
Benzoic acid and its derivatives, including 2-(octanoylamino)benzoic acid, are noted for their use as antibacterial and antifungal preservatives, as well as flavoring agents in various industries such as food, cosmetics, hygiene, and pharmaceuticals. This widespread use results in their distribution in the environment, including water, soil, and air, leading to significant human exposure (del Olmo, Calzada, & Nuñez, 2017).
2. Application in Enzymatic Activity Analysis
This compound serves as a chromogenic substrate for determining aliphatic penicillin acylase activity. This application is important in the detection of penicillin acylases capable of cleaving synthetic amides, contributing to research in enzymology and antibiotic development (Arroyo et al., 2002).
3. Role in Pharmaceutical Research
In pharmaceutical research, benzoic acid derivatives, including this compound, are utilized due to their antifungal and antimicrobial properties. Their complex formation with drug delivery systems like alpha cyclodextrin has been studied, emphasizing their significance in drug formulation and delivery (Dikmen, 2021).
4. Involvement in Metabolic and Pharmacokinetic Studies
This compound is implicated in studies exploring the metabolism and pharmacokinetics of various compounds. For instance, its role in the body's response to certain pharmaceuticals, and how it is processed, can provide insights into drug efficacy and safety (Man et al., 2019).
5. Contributions to Analytical Chemistry
The compound is used in analytical chemistry, particularly in the detection of benzoic acid, a common preservative. Its incorporation into methods such as polyaniline/Al bismuthate composite nanorods modified electrodes highlights its utility in developing sensitive detection techniques (Pei et al., 2020).
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-(octanoylamino)benzoic acid |
InChI |
InChI=1S/C15H21NO3/c1-2-3-4-5-6-11-14(17)16-13-10-8-7-9-12(13)15(18)19/h7-10H,2-6,11H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
DIBJPKPIMHBNDD-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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